Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further connected to an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which results in the formation of the desired ester-substituted cyclobutane . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate: Similar structure but with the trifluoromethyl group attached to a different position on the cyclobutane ring.
Ethyl 3-(trifluoromethyl)cyclobutanecarboxylate: Another isomer with the trifluoromethyl group at the 3-position.
Uniqueness
Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H11F3O2 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11F3O2/c1-2-13-7(12)5-3-4-6(5)8(9,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
NSBSNYZZDQXZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC1C(F)(F)F |
Origin of Product |
United States |
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